molecular formula C11H12FN3S B5084705 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol

4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5084705
M. Wt: 237.30 g/mol
InChI Key: YPZMZNBGIJIDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol, also known as FIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIT is a thiol-containing compound that belongs to the triazole family of compounds.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol exerts its biological activities by interacting with specific target enzymes or receptors. For example, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit acetylcholinesterase activity, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol exhibits potent antifungal, antibacterial, and anticancer activities. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has also been reported to inhibit acetylcholinesterase activity and exhibit herbicidal and fungicidal activities. In vivo studies have shown that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized from readily available starting materials. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol also exhibits potent biological activities, which make it a useful tool for investigating the mechanisms of action of specific enzymes or receptors. However, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol also has some limitations. It is a highly reactive compound that can undergo oxidation or reduction under certain conditions, which can affect its biological activity. Additionally, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has not been extensively studied in vivo, and its safety profile has not been fully characterized.

Future Directions

There are several future directions for the study of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol. First, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol and its potential applications in various fields. Second, more in vivo studies are needed to evaluate the safety and efficacy of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol as a potential drug candidate. Third, the development of new synthesis methods for 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol could lead to the discovery of new analogs with improved biological activities. Finally, the investigation of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for steel could lead to the development of new materials with improved properties.

Synthesis Methods

4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep process starting from readily available starting materials. The synthesis method involves the reaction of 4-fluorophenylhydrazine with isopropyl isothiocyanate to form the intermediate compound, which is then treated with sodium azide and copper (I) iodide to obtain 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit antifungal, antibacterial, and anticancer activities. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agrochemicals, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit herbicidal and fungicidal activities. In material science, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been investigated as a potential corrosion inhibitor for steel.

properties

IUPAC Name

4-(4-fluorophenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3S/c1-7(2)10-13-14-11(16)15(10)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMZNBGIJIDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-Triazole-3-thiol, 4-(4-fluorophenyl)-5-(1-methylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.